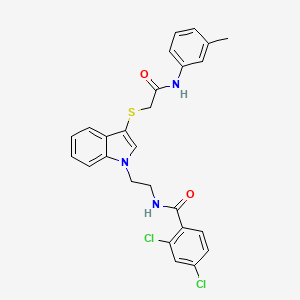

2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

The compound 2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring a benzamide backbone substituted with dichloro groups at positions 2 and 2. Its synthesis involves a multi-step process: the reaction of 2,4-dichloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide with N-phenylhydrazinecarbothioamide in acetonitrile under reflux, followed by a 24-hour reaction to yield the final product . Key structural motifs include a 1,3,4-thiadiazole fragment, an indole ring, and a thiourea linkage.

Properties

IUPAC Name |

2,4-dichloro-N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl2N3O2S/c1-17-5-4-6-19(13-17)30-25(32)16-34-24-15-31(23-8-3-2-7-21(23)24)12-11-29-26(33)20-10-9-18(27)14-22(20)28/h2-10,13-15H,11-12,16H2,1H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHKHYDUDPTRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thioether linkage and the final coupling with the dichlorobenzamide moiety. Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison Table

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| Target Compound | 1,3,4-Thiadiazole, indole, dichloro substituents | Fluorescent markers, dye synthesis |

| N-(2-(4-(Dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-...)acetamide | Thiazolidinone, triazole-thioether, dimethylamino group | Antimicrobial agents |

| 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide | Oxadiazole, nitro group, thioether linkage | Anticancer or antiviral candidates |

Functional Group Variations and Reactivity

- Thioether vs. Thiazolidinone: The thioether linkage in the target compound (C–S–C) contrasts with the thiazolidinone ring (C–S–C=O) in derivatives like 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide (). Thiazolidinones are often associated with antimicrobial and anti-inflammatory activities .

Biological Activity

The compound 2,4-dichloro-N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of a dichloro group and an indole moiety are particularly noteworthy as they often enhance the compound's interaction with biological targets.

Molecular Formula: C20H23Cl2N3O2S

Molecular Weight: 433.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research suggests that it may inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer progression and neurodegenerative diseases.

Key Mechanisms:

- Kinase Inhibition: The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Neuroprotective Effects: Preliminary studies indicate that the compound may possess neuroprotective properties, potentially through modulation of tau protein phosphorylation, which is implicated in Alzheimer's disease .

Biological Activity Data

A summary of biological activities reported in various studies is presented below.

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| CDK5 Inhibition | 7 | |

| CDK2 Inhibition | 25 | |

| Neuroprotection (tau inhibition) | 50 | |

| Anti-cancer activity | Varies |

Case Studies

-

In Vitro Studies on Cancer Cells:

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The results indicated a dose-dependent response with increased efficacy against breast and lung cancer cells. -

Neuroprotective Potential:

In a model of neurodegeneration, the compound was administered to neuronal cells exposed to toxic agents. Results showed a marked reduction in cell death and improved viability compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases. -

Selectivity Profiles:

Comparative studies highlighted the selectivity of this compound towards CDK5 over CDK2, indicating its potential for targeted therapy with reduced side effects associated with non-selective kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.